An In-depth Technical Guide to the Physical Properties of tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate
An In-depth Technical Guide to the Physical Properties of tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate is a halogenated and Boc-protected aminopyridine derivative. Its structural features, including the pyridine ring, a bromine atom, a methyl group, and a tert-butoxycarbonyl (Boc) protecting group, make it a valuable intermediate in organic synthesis. Specifically, it serves as a key building block in the development of complex heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery. The bromine atom provides a reactive handle for cross-coupling reactions, while the Boc-protected amine allows for selective deprotection and further functionalization. Understanding the physical properties of this compound is paramount for its effective handling, storage, and application in synthetic protocols. This guide provides a comprehensive overview of the known physical characteristics of tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate, details the experimental methodologies for their determination, and discusses the scientific rationale behind these techniques.
Core Physical and Chemical Properties
A summary of the key physical and chemical identifiers for tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate is provided below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅BrN₂O₂ | [1] |
| Molecular Weight | 287.15 g/mol | [2] |
| CAS Number | 748812-61-5 | [1] |
| Appearance | White to off-white solid/powder | [3] |
| Boiling Point | 303.375°C at 760 mmHg | [1] |
| Density | 1.407 g/cm³ | [1] |
| Refractive Index | 1.568 | [1] |
| Flash Point | 137.277°C | [1] |
| Vapor Pressure | 0.001 mmHg at 25°C | [1] |
Experimental Protocols for Physical Property Determination
The accurate determination of physical properties is crucial for confirming the identity and purity of a synthesized compound. The following sections detail the standard experimental protocols for measuring the key physical parameters of a solid organic compound like tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.
Experimental Protocol:
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Sample Preparation: A small amount of the dry, crystalline tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate is finely crushed into a powder.
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Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.
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Heating and Observation: The sample is heated at a steady and slow rate (approximately 1-2°C per minute) as it approaches the expected melting point.
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Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range represents the melting point of the sample.
Causality Behind Experimental Choices:
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Fine Powder: Using a finely powdered sample ensures uniform heat distribution throughout the sample, leading to a more accurate and sharp melting point reading.
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Slow Heating Rate: A slow heating rate near the melting point is crucial to allow the system to remain in thermal equilibrium, ensuring that the recorded temperature is a true reflection of the sample's temperature.
graph TD {
A[Start] --> B{Sample Preparation: Dry and Finely Powdered};
B --> C{Capillary Tube Loading};
C --> D{Place in Melting Point Apparatus};
D --> E{Rapid Heating to ~20°C below expected MP};
E --> F{Slow Heating (1-2°C/min)};
F --> G{Observe and Record T_onset};
G --> H{Observe and Record T_completion};
H --> I[End: Report Melting Range];
}
```**Caption:** Workflow for Melting Point Determination.
Solubility Assessment
Understanding the solubility of tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate in various solvents is essential for choosing appropriate solvents for reactions, purification (e.g., recrystallization), and analytical techniques.
Experimental Protocol (Qualitative):
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Solvent Selection: A range of common laboratory solvents of varying polarities should be selected (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, hexane).
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Sample Preparation: A small, accurately weighed amount of the compound (e.g., 10 mg) is placed into a series of test tubes.
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Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to a separate test tube containing the compound.
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Observation: The mixture is agitated (e.g., by vortexing) at a controlled temperature (typically room temperature). The dissolution of the solid is observed.
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Classification: The solubility is classified as "soluble," "sparingly soluble," or "insoluble" based on visual inspection.
Experimental Protocol (Quantitative):
For a more precise determination of solubility, a gravimetric method can be employed.
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Saturated Solution Preparation: An excess amount of the compound is added to a known volume of a specific solvent in a sealed container.
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Equilibration: The mixture is agitated at a constant temperature for an extended period to ensure that equilibrium is reached and a saturated solution is formed.
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Filtration: The saturated solution is carefully filtered to remove any undissolved solid.
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Solvent Evaporation: A known volume of the clear filtrate is transferred to a pre-weighed container, and the solvent is carefully evaporated under reduced pressure.
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Mass Determination: The mass of the remaining solid residue is determined.
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Calculation: The solubility is calculated in terms of mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).
Causality Behind Experimental Choices:
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Range of Solvents: Using a diverse set of solvents provides a comprehensive solubility profile, which is invaluable for predicting the compound's behavior in different chemical environments.
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Equilibration Time: Allowing sufficient time for equilibration in the quantitative method is critical to ensure that the solution is truly saturated, leading to an accurate solubility measurement.
```dot
graph TD {
A[Start] --> B{Weigh a precise amount of solute};
B --> C{Add a known volume of solvent};
C --> D{Agitate at constant temperature};
D --> E{Observe for complete dissolution};
subgraph If not dissolved
C --> F{Add more solvent incrementally};
F --> D;
end
E --> G[Calculate Solubility (mass/volume)];
G --> H[End];
}
Caption: Workflow for Quantitative Solubility Determination.
Spectroscopic Characterization (Expected)
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.
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tert-Butyl Group: A sharp singlet peak at approximately 1.5 ppm, integrating to 9 protons.
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Methyl Group: A singlet peak in the aromatic region, likely around 2.3-2.5 ppm, integrating to 3 protons.
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Pyridine Ring Protons: Two distinct signals in the aromatic region (typically 7.0-8.5 ppm), corresponding to the two protons on the pyridine ring. Their chemical shifts and coupling patterns will be influenced by the positions of the bromo, methyl, and carbamate substituents.
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N-H Proton: A broad singlet that may appear over a wide range of chemical shifts, depending on the solvent and concentration.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Key expected signals include:
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tert-Butyl Carbons: Two signals, one for the quaternary carbon (around 80 ppm) and one for the methyl carbons (around 28 ppm).
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Methyl Carbon: A signal in the aliphatic region (around 15-20 ppm).
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Pyridine Ring Carbons: Five distinct signals in the aromatic region (typically 110-160 ppm). The carbon attached to the bromine atom will be significantly influenced.
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Carbonyl Carbon: A signal in the downfield region (around 150-155 ppm) corresponding to the carbonyl carbon of the carbamate group.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
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N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹.
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C-H Stretch (aliphatic): Absorption bands just below 3000 cm⁻¹.
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C=O Stretch (carbamate): A strong absorption band around 1700-1725 cm⁻¹.
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C=C and C=N Stretches (aromatic): Several absorption bands in the 1400-1600 cm⁻¹ region.
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C-Br Stretch: An absorption in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
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Molecular Ion Peak [M]⁺: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (287.15 g/mol ).
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Isotopic Pattern: Due to the presence of a bromine atom, the molecular ion peak will exhibit a characteristic M and M+2 isotopic pattern with approximately equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
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Fragmentation: Common fragmentation patterns would involve the loss of the tert-butyl group or the entire Boc group.
Conclusion
tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate is a valuable synthetic intermediate with a well-defined set of physical properties. This guide has provided a detailed overview of its known characteristics and the standard methodologies for their determination. While specific experimental spectral data for this particular compound are not widely published, the expected spectroscopic features derived from its structure provide a solid foundation for its characterization. The information contained herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for the confident and effective use of this compound in their synthetic endeavors.




